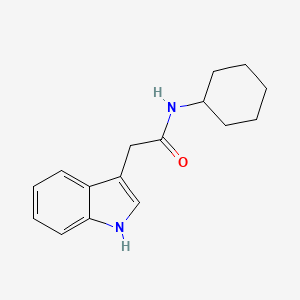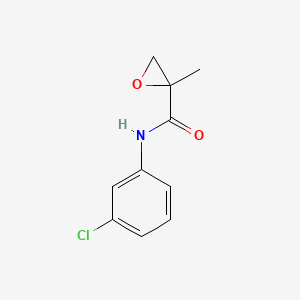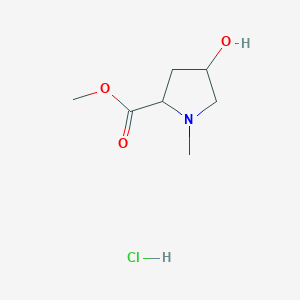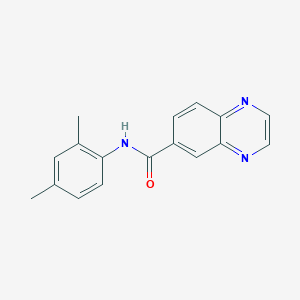![molecular formula C9H6N6OS B7638461 6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)
6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a tetrazole derivative that has a unique structure and properties, which make it an attractive candidate for various research studies.
作用機序
The mechanism of action of 6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activation of NF-κB, which is a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. It has been reported to induce apoptosis and inhibit cell proliferation. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have also shown promising results, with this compound exhibiting significant antitumor activity in animal models.
実験室実験の利点と制限
The advantages of using 6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine in lab experiments include its unique structure and properties, which make it an attractive candidate for various research studies. Additionally, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections, which makes it a potential candidate for drug development. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a multistep process that requires the use of various reagents and catalysts, which can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on 6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine. One direction is to further investigate the mechanism of action of this compound, which will provide insights into its biological effects and potential applications. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, future research can focus on the development of more efficient and cost-effective methods for synthesizing this compound. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
In conclusion, this compound is a unique compound that has shown promising results in various scientific research studies. Its potential applications in the treatment of cancer, inflammation, and bacterial infections make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of 6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine is a multistep process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing this compound is the reaction of 6-bromo-2-pyridinesulfonamide with sodium azide and copper(I) iodide in the presence of a palladium catalyst. The resulting product is then further reacted with sulfur dioxide and tert-butyl nitrite to obtain this compound.
科学的研究の応用
6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In the field of microbiology, this compound has been reported to have antibacterial activity against various strains of bacteria, including multidrug-resistant strains.
特性
IUPAC Name |
6-pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6OS/c16-17(8-3-1-2-6-10-8)9-5-4-7-11-13-14-15(7)12-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMCQNSJRJZRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)C2=NN3C(=NN=N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)


![5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)

![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)



![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)